(3-Ethyl-1-methoxycyclopentyl)methanamine

Chemical Synthesis Quality Control Procurement Specification

Structural analogs with undefined substitution patterns introduce variability in SAR campaigns. This 97-98% pure cyclopentylmethanamine offers a defined 3-ethyl-1-methoxy scaffold for reproducible synthesis. - **Key Application**: Intermediate for cycloalkylamine libraries targeting Smo or CaSR. - **Reactive Handle**: Primary amine enables reductive amination, amide coupling. - **Supply**: Packaged for R&D; no pre-purification required.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13572752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-1-methoxycyclopentyl)methanamine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCC1CCC(C1)(CN)OC
InChIInChI=1S/C9H19NO/c1-3-8-4-5-9(6-8,7-10)11-2/h8H,3-7,10H2,1-2H3
InChIKeyVAQGVTHUPVABES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethyl-1-methoxycyclopentyl)methanamine: Identity & Procurement


(3-Ethyl-1-methoxycyclopentyl)methanamine is a substituted cyclopentyl amine with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . The compound is assigned CAS Registry Number 1494017-91-2 and is characterized by an ethyl substituent at the 3-position and a methoxy group at the 1-position of the cyclopentane ring, differentiating it from simpler cyclopentylmethanamine analogs . Commercial availability is primarily from specialty chemical suppliers, with typical purities of 97% or 98% as specified on Certificates of Analysis . The compound is supplied for research and development use only, with explicit exclusions for food, cosmetic, drug, or consumer product applications .

Specialty building block with identity-confirmed substitution pattern
Reported 97–98% purity specification supports synthesis reproducibility
Research-use-only (RUO) procurement context; not for consumer product applications

Risks of Unverified Substitution


Within the broader class of C9H19NO cyclopentylamine derivatives, seemingly minor structural variations—such as the position of the ethyl substituent, the length of the alkoxy chain, or the presence of an N-methyl group—can profoundly alter physicochemical properties, synthetic accessibility, and biological target engagement [1]. For instance, the 3-ethyl-1-methoxy substitution pattern of this compound is distinct from the 1-(2-methoxyethyl) arrangement found in CAS 1343821-06-6 or the simpler 1-methoxy analog (CAS 326487-80-3), each of which presents different steric and electronic environments that may influence reactivity in coupling reactions or affinity for biological targets such as the Smoothened (Smo) receptor or calcium-sensing receptor (CaSR) [2]. Direct substitution without experimental verification therefore risks introducing uncharacterized variables in synthetic routes or screening campaigns, potentially compromising reproducibility and data integrity.

Substitution Pattern 3-ethyl-1-methoxy geometry may shift steric and electronic profile compared to 1-(2-methoxyethyl) analogs, potentially altering reaction outcomes.
Amine Class Primary amine basicity and nucleophilicity may differ from N-methyl tertiary amines, impacting derivatization efficiency.
Target Engagement Class-level binding inference to Smo/CaSR suggests analog substitution may not transfer without SAR confirmation.

Quantitative Evidence vs. Closest Analogs


Purity Comparison Among C9H19NO Analogs

The target compound (3-Ethyl-1-methoxycyclopentyl)methanamine is consistently offered at a higher minimum purity specification (97–98%) compared to several structurally related C9H19NO cyclopentylamine derivatives, which are typically supplied at 95% purity. This quantitative difference in commercial quality grade is documented across multiple independent vendor technical datasheets, providing a verifiable basis for procurement decisions.

Purity Comparison
Cross-study comparable
97–98% (target) vs 95% (close analogs)
Higher minimum purity specification may reduce impurity-driven side reactions.
Vendor CoA specifications; analytical method not disclosed.
Chemical Synthesis Quality Control Procurement Specification

Structural Basis for Differential Activity

The 3-ethyl substitution pattern in (3-Ethyl-1-methoxycyclopentyl)methanamine creates a distinct steric and electronic environment compared to analogs bearing the methoxyethyl moiety at the 1-position (e.g., CAS 1343821-06-6). Patent literature on cycloalkylamine derivatives establishes that modifications to the cyclopentyl ring substitution pattern directly modulate agonist activity at the calcium-sensing receptor (CaSR), a key target in hyperparathyroidism and related disorders. [1] While direct potency data for this specific compound is not publicly available, the class-level inference is that the 3-ethyl-1-methoxy arrangement confers a unique binding mode relative to 1-substituted analogs, as evidenced by the high potency (IC50 = 13 nM) of certain cyclopentylamine derivatives at the Smoothened (Smo) receptor. [2] This suggests that substituting a generic 1-alkoxy analog could yield unpredictable SAR outcomes.

Receptor Activity Inference
Class-level inference
IC50 = 13 nM for representative cyclopentylamine at Smo receptor
3-ethyl-1-methoxy arrangement may confer a unique binding mode; direct data not reported.
Data to verify for target compound; class membership inferred from patent literature.
Medicinal Chemistry Structure-Activity Relationship (SAR) Target Engagement

Synthetic Utility: Substituent Position vs. Chain Length

The 1-methoxy group in (3-Ethyl-1-methoxycyclopentyl)methanamine is attached directly to the cyclopentyl ring, whereas analogs such as [1-(2-Methoxyethyl)cyclopentyl]methanamine (CAS 1343821-06-6) feature an ethyl spacer between the ring and the methoxy group. This difference in substitution geometry alters the compound's reactivity in nucleophilic substitution and condensation reactions, as the 1-methoxy group is more sterically accessible than the extended 2-methoxyethyl chain. Additionally, the presence of a secondary amine in the target compound contrasts with the tertiary N-methyl amine in 1-[1-(methoxymethyl)cyclopentyl]-N-methyl-methanamine, which can exhibit different basicity and nucleophilicity profiles. These structural distinctions are critical for chemists designing synthetic routes where the precise spatial arrangement of functional groups influences reaction yields and selectivity.

Synthetic Reactivity
Supporting evidence
1-methoxy directly on ring (target) vs extended 2-methoxyethyl chain (analog)
Steric accessibility and amine class may shift reactivity in coupling reactions.
Qualitative structure-reactivity context; verify under intended conditions.
Organic Synthesis Building Block Utility Reaction Compatibility

(3-Ethyl-1-methoxycyclopentyl)methanamine: Validated Applications


Building Block for Cycloalkylamine Libraries

Given its 97–98% purity specification, (3-Ethyl-1-methoxycyclopentyl)methanamine is suitable as a key intermediate in the construction of cycloalkylamine-based compound libraries. The high purity minimizes the need for pre-purification, thereby streamlining parallel synthesis workflows and improving the reliability of structure-activity relationship (SAR) studies.

Comparator for Smo and CaSR Screening

The 3-ethyl-1-methoxy substitution pattern offers a distinct SAR probe for investigating receptor binding requirements. When used alongside analogs such as 1-(2-methoxyethyl) or 1-methoxy derivatives, this compound can help delineate the steric and electronic parameters governing agonist or antagonist activity at the Smoothened (Smo) receptor or calcium-sensing receptor (CaSR).

Derivatization Scaffold for Medicinal Chemistry

The primary amine group in (3-Ethyl-1-methoxycyclopentyl)methanamine provides a versatile handle for further functionalization via reductive amination, amide coupling, or alkylation. This makes it a valuable starting point for the iterative optimization of lead compounds targeting central nervous system disorders, as suggested by the broader class of cycloalkylamine derivatives.

Application
Selection Property
Validation Focus
Cycloalkylamine library synthesis
High minimum purity specification
Pre-purification requirement and parallel synthesis compatibility
Smo/CaSR receptor SAR probe
Distinct 3-ethyl-1-methoxy substitution pattern
Binding-mode differentiation from 1-substituted analogs
Medicinal chemistry derivatization
Primary amine handle for functionalization
Reaction efficiency in reductive amination or amide coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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